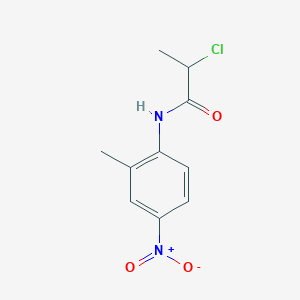

2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide” is a chemical compound with the molecular formula C10H11ClN2O3 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a propanamide group attached to a 2-methyl-4-nitrophenyl group via a chlorine atom . Further structural analysis would require more specific data or computational modeling.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 228.63 , a predicted melting point of 109.5-110 °C, a predicted boiling point of 374.9±27.0 °C, and a predicted density of 1.391±0.06 g/cm3 .Scientific Research Applications

Synthetic Methodologies and Applications

Biphasic Synthesis Approach : A study demonstrated a simple and efficient biphasic method for the preparation of 4-nitrophenyl N-methylcarbamate and other N-alkylcarbamate analogues, including a compound structurally related to "2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide". This method offers a safer alternative to using highly toxic methyl isocyanate, with the products obtained in excellent yields after simple filtration and solvent evaporation (Peterson, Houguang, & Ke, 2006).

Pharmacokinetic Studies

Selective Androgen Receptor Modulators (SARMs) : Research on S-1, a potent SARM structurally similar to "this compound", explored its pharmacokinetics and metabolism in rats. The study provided insights into the compound's low clearance, moderate volume of distribution, and extensive metabolism, identifying numerous phase I and II metabolites (Wu et al., 2006).

Environmental and Analytical Studies

Advanced Oxidation Processes for Degradation : A comparative study of various Advanced Oxidation Processes (AOPs) for the degradation of 4-chloro-2-nitrophenol, a compound sharing structural features with "this compound", showed that UV/Fenton process was the most effective method for partial mineralization. This study helps understand the environmental fate and degradation mechanisms of related compounds (Saritha, Aparna, Himabindu, & Anjaneyulu, 2007).

properties

IUPAC Name |

2-chloro-N-(2-methyl-4-nitrophenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3/c1-6-5-8(13(15)16)3-4-9(6)12-10(14)7(2)11/h3-5,7H,1-2H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERPFSWSQHPEQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine](/img/structure/B2810968.png)

![4-butoxy-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2810975.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2810979.png)

![2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2810981.png)

![Pyridin-4-yl-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2810983.png)

![2-(isopropylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2810984.png)

![N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2810985.png)

![N-benzyl-2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)acetamide](/img/structure/B2810988.png)